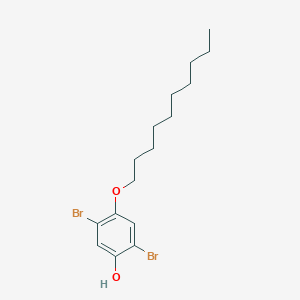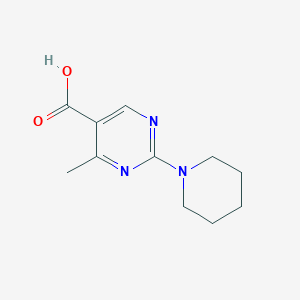
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound with the molecular weight of 221.26 . Its IUPAC name is 2-(4-methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the retrieved data .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrimidine derivatives have been evaluated for their antimicrobial activity. For instance, certain pyrimidine compounds have shown potential in interacting with proteins like oxidoreductase, which plays a role in antibacterial activity .
Antioxidant Activities
Increased reactive oxygen species (ROS) are associated with numerous chronic inflammatory conditions. Pyrimidine derivatives, including those with a piperidine moiety, have shown diverse biological activities such as antioxidant properties, which are significant in the treatment of diseases like diabetes, cancer, and cardiovascular diseases .
Chemotherapeutic Potential
Compounds like monastrol, a derivative of pyrimidine, act as inhibitors of mitotic kinesin and have been explored for their chemotherapeutic potential in cancer treatment .
Drug Discovery Scaffolds
Pyrimidine and its derivatives serve as privileged scaffolds in drug discovery due to their enzymatic inhibitory activity. This makes them valuable in the development of treatments for various diseases .
Synthesis of Complex Molecules
Pyrimidine derivatives are also involved in the synthesis of complex molecules through reactions like the Suzuki−Miyaura cross-coupling, which is crucial in medicinal chemistry for creating targeted drug molecules .
Formation of Piperidine Derivatives
Piperidine derivatives have been the focus of recent scientific literature due to their importance in intra- and intermolecular reactions leading to the formation of various piperidine structures, which are key intermediates in pharmaceutical synthesis .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound likely exerts its effects through interactions with its target These interactions can involve binding, inhibition, or modulation. For instance, it might act as an agonist or antagonist, affecting downstream signaling pathways .
Biochemical Pathways
The downstream effects of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid depend on the pathways it influencesConsidering its piperidine structure, it may impact neurotransmitter systems, cell signaling, or metabolic pathways .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, interactions with other medications may affect its pharmacokinetics or therapeutic outcomes.
Researchers continue to explore its therapeutic potential, and future studies may reveal more about its precise targets and effects . 🌟
Propiedades
IUPAC Name |
4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDXFSROAJWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586488 | |
| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924872-01-5 | |
| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



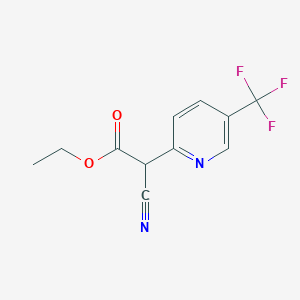
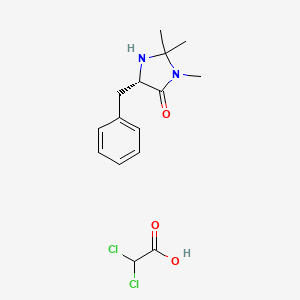
![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
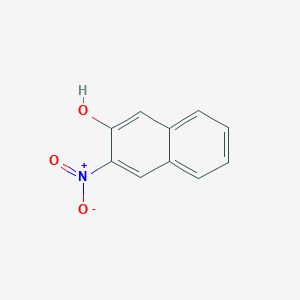
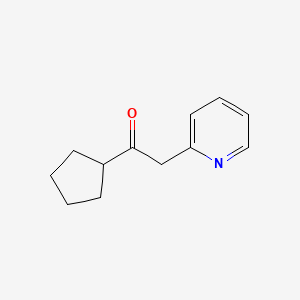
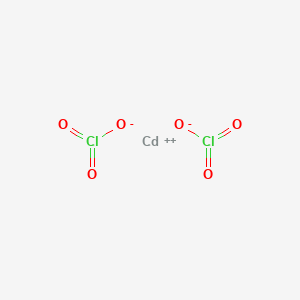

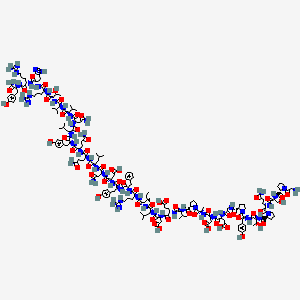

![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)
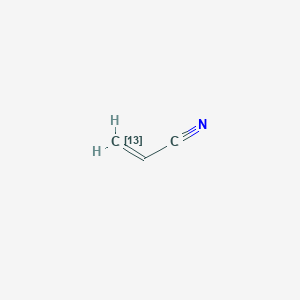
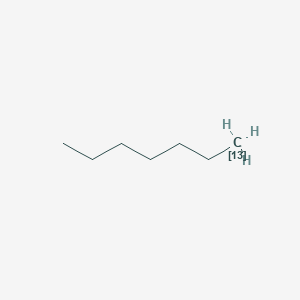
![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)
